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Compound of Interest

4-(4-Bromophenyl)-6-chloro-2-
Compound Name:

methylpyrimidine
CAS No.: 1354762-57-4
Cat. No.: B1466901

Get Quote

The pyrimidine core is a privileged scaffold in pharmaceutical sciences, forming the backbone

of numerous FDA-approved drugs.[1] Within this important class of heterocycles, 4-(4-
Bromophenyl)-6-chloro-2-methylpyrimidine stands out as a particularly valuable and
versatile synthetic intermediate. Its structure is strategically trifunctional, offering three distinct
points for chemical modification:

e C6-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic
substitution (SNAr).

e C4-Bromophenyl Group: A classic handle for transition-metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

o C2-Methyl Group: A site for potential functionalization or a modulator of the scaffold's steric
and electronic properties.

This orthogonal reactivity allows for a controlled, stepwise elaboration of the molecule, enabling
the rapid generation of diverse compound libraries. Such capabilities are essential in modern
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drug discovery, where the efficient exploration of chemical space is paramount for identifying
novel therapeutic agents.[2] This guide provides the foundational knowledge and practical
protocols to leverage the full synthetic potential of this compound.

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical characteristics is
fundamental for its effective use in a laboratory setting, from reaction design to purification and

storage.
Data Summary Table
Property Value Reference
CAS Number 499785-50-1 [2]
Molecular Formula C11HsBrCINz [3]
Molecular Weight 283.55 g/mol [3]
Appearance White to off-white solid/powder  [4]
Melting Point 138-142 °C Supplier Data
Soluble in Dichloromethane,
B General Laboratory
Solubility Chloroform, Ethyl Acetate.
) Knowledge
Insoluble in water.
Topological Polar Surface Area  25.8 A2 [3]
Hydrogen Bond Acceptor
ydrog p 5 3]

Count

Chemical Structure Diagram

Caption: Chemical structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Validated Synthesis and Purification Protocol

The synthesis of this target molecule is reliably achieved through a well-established three-step
sequence starting from commercially available materials. This protocol is designed for
reproducibility and scalability.
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Synthetic Workflow Diagram

4-(a-Bromophenyl)-6-chioro-
2-methylpyrimidine

Click to download full resolution via product page

Caption: A validated three-step workflow for the synthesis of the title compound.

Detailed Experimental Methodology

Step 1: Condensation to form 1-(4-bromophenyl)butane-1,3-dione

o Causality: This initial Claisen-type condensation constructs the [3-diketone backbone
required for subsequent cyclization. A strong base like sodium ethoxide is used to
deprotonate the a-carbon of ethyl acetoacetate, generating a nucleophilic enolate that
attacks the carbonyl of 4-bromoacetophenone.

e Protocol:

o Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask
under an inert atmosphere (N2 or Ar).

o To this solution, add 4-bromoacetophenone (1.0 eq) followed by the dropwise addition of
ethyl acetoacetate (1.05 eq) while maintaining the temperature below 30 °C.

o Stir the resulting mixture at room temperature for 12-18 hours. Monitor reaction completion
via Thin Layer Chromatography (TLC).
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o Once complete, pour the reaction mixture into ice-cold water and acidify to pH 5-6 with
dilute HCI.

o Extract the aqueous layer with ethyl acetate (3x volume).

o Combine the organic extracts, wash with brine, dry over anhydrous Na=SO4, and
concentrate under reduced pressure to yield the crude diketone intermediate, which can
be used in the next step without further purification.

Step 2: Cyclization to form 4-(4-Bromophenyl)-2-methylpyrimidin-6-ol

o Causality: This is the critical ring-forming step. The synthesized (3-diketone undergoes a
cyclocondensation reaction with acetamidine. The amidine provides the N-C-N fragment,
with the C-methyl group becoming the 2-methyl substituent on the final pyrimidine ring.

e Protocol:

o

Dissolve the crude diketone intermediate (1.0 eq) in absolute ethanol.

o Add acetamidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium
carbonate (2.5 eq).

o Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.

o Cool the reaction to room temperature and reduce the solvent volume by approximately
half under reduced pressure.

o Pour the concentrated mixture into cold water. The product will precipitate.

o Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield
the pyrimidinol intermediate.

Step 3: Chlorination to yield 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

o Causality: The hydroxyl group of the pyrimidinol tautomer is a poor leaving group. It must be
converted to a chloro group to enable subsequent SNAr and cross-coupling reactions.
Phosphorus oxychloride (POCIs) is the standard, highly effective reagent for this
transformation.
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e Protocol:

o In a fume hood, carefully add the dry pyrimidinol intermediate (1.0 eq) to an excess of
phosphorus oxychloride (POCIs) (5-10 eq) at 0 °C with stirring.

o Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to
facilitate the reaction.

o Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a
clear solution.

o After cooling to room temperature, carefully pour the reaction mixture onto crushed ice
with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

o Neutralize the acidic solution by the slow addition of a saturated aqueous solution of
sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

o The final product precipitates as a solid. Filter, wash extensively with water, and dry under
vacuum.

Purification Protocol

The crude product can be purified by recrystallization from an appropriate solvent, typically
ethanol or isopropanol, to yield the final product as a white to off-white crystalline solid with
high purity (>98% by HPLC).

Reactivity and Strategic Applications

The synthetic power of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stems from the
differential reactivity of its two halogen atoms, allowing for selective, stepwise functionalization.

Orthogonal Reactivity Pathways

Caption: Orthogonal reactivity enables selective functionalization of the scaffold.

Typically, the C6-chloro position is addressed first via nucleophilic substitution, as this reaction
proceeds under milder conditions than the palladium-catalyzed cross-coupling required to
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functionalize the C4-bromophenyl moiety. This predictable reactivity is a significant advantage
in multi-step synthetic campaigns.

Application in Drug Discovery: Kinase Inhibitor
Scaffolds

This pyrimidine derivative is a prevalent starting material for the synthesis of kinase inhibitors.
The pyrimidine core can effectively mimic the adenine of ATP, forming hydrogen bonds with the
"hinge region” of the kinase active site.

e The C6 position, after substitution with a suitable amine, often serves as the primary hinge-
binding element.

e The C4-phenyl group extends into the solvent-exposed region or a deeper hydrophobic
pocket of the enzyme. The bromo-substituent allows for Suzuki or other coupling reactions to
install larger, more complex functionalities designed to enhance potency and selectivity for
the target kinase.[5]

Safety and Handling

» Hazard Classifications: This compound is classified as an irritant. It may cause skin, eye, and
respiratory irritation.[4][6] It is also harmful if swallowed.[7]

e Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,
nitrile), safety glasses with side shields, and a lab coat.[7] Avoid creating dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
strong oxidizing agents.[6]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before
handling this compound.[4][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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